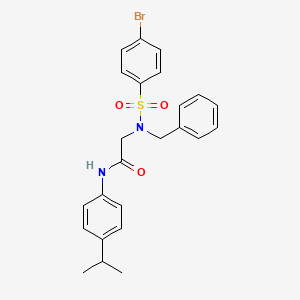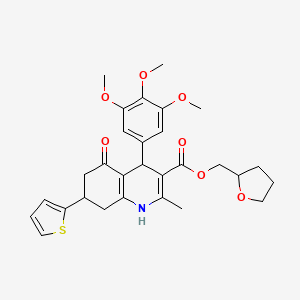![molecular formula C18H16N2OS2 B11635476 8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)
8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Alil-9-metilsulfanil-5,8-dihidro-6H-11-tia-8,10-diaza-benzo[a]fluoren-7-ona es un compuesto orgánico complejo con una estructura única que incluye átomos de azufre y nitrógeno dentro de su estructura
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Alil-9-metilsulfanil-5,8-dihidro-6H-11-tia-8,10-diaza-benzo[a]fluoren-7-ona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la formación de la estructura central benzo[a]fluorenon, seguida por la introducción de grupos alil y metilsulfanil. Los reactivos comunes utilizados en estas reacciones incluyen bromuro de alilo, metiltiol y varios catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para asegurar la consistencia en el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Alil-9-metilsulfanil-5,8-dihidro-6H-11-tia-8,10-diaza-benzo[a]fluoren-7-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr el resultado deseado.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir tioles o alcanos.
Aplicaciones Científicas De Investigación
8-Alil-9-metilsulfanil-5,8-dihidro-6H-11-tia-8,10-diaza-benzo[a]fluoren-7-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como conductividad o estabilidad mejoradas.
Mecanismo De Acción
El mecanismo de acción de 8-Alil-9-metilsulfanil-5,8-dihidro-6H-11-tia-8,10-diaza-benzo[a]fluoren-7-ona implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede interactuar con enzimas y proteínas, potencialmente inhibiendo o activando su función. La presencia de átomos de azufre y nitrógeno en su estructura le permite formar fuertes interacciones con moléculas biológicas, influyendo en varios procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
8-Alil-9-etilsulfanil-5,8-dihidro-6H-11-tia-8,10-diaza-benzo[a]fluoren-7-ona: Estructura similar pero con un grupo etilo en lugar de un grupo metilo.
9-Hidrazino-5,8-dihidro-6H-11-tia-8,10-diaza-benzo[a]fluoren-7-ona: Contiene un grupo hidrazino en lugar de un grupo alil.
Singularidad
8-Alil-9-metilsulfanil-5,8-dihidro-6H-11-tia-8,10-diaza-benzo[a]fluoren-7-ona es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C18H16N2OS2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
14-methylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C18H16N2OS2/c1-3-10-20-17(21)14-13-9-8-11-6-4-5-7-12(11)15(13)23-16(14)19-18(20)22-2/h3-7H,1,8-10H2,2H3 |
Clave InChI |
JKBPVGUQWHHOIG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
![Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635405.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)
![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
